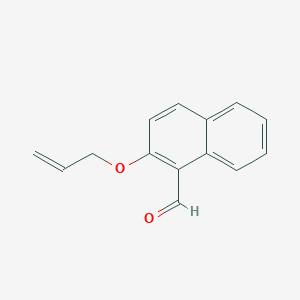

2-(Allyloxy)-1-naphthaldehyde

説明

2-(Allyloxy)-1-naphthaldehyde (AN) is a naphthalene-derived aldehyde functionalized with an allyloxy group at the 2-position. It is synthesized via Williamson ether synthesis by reacting 2-hydroxy-1-naphthaldehyde with allyl bromide in the presence of a base (e.g., K₂CO₃) . AN serves as a key intermediate in organic synthesis, particularly for producing chalcone derivatives like 3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO) through aldol condensation with acetophenone . Its structure is characterized by moderate steric hindrance and solvatochromic absorption properties, making it valuable in fluorescence studies .

特性

IUPAC Name |

2-prop-2-enoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,10H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQBRUUHCKGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377602 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19530-43-9 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution Using Acetone as Solvent

The most widely documented method involves reacting 2-hydroxy-1-naphthaldehyde with allyl bromide in acetone under reflux conditions. A mixture of 2-hydroxy-1-naphthaldehyde (10 mmol, 1.72 g), allyl bromide (12 mmol, 1.44 g), and potassium carbonate (10 mmol, 1.38 g) is stirred in acetone (50 mL) under a nitrogen atmosphere for 24 hours . After cooling, the reaction mixture is filtered, and the solvent is evaporated to yield a crude product. Purification via column chromatography using petroleum ether and ethyl acetate (10:1 v/v) affords this compound with high purity .

Key Mechanistic Insights :

-

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 2-hydroxy-1-naphthaldehyde is deprotonated by potassium carbonate, forming a naphthoxide ion.

-

The naphthoxide ion attacks the electrophilic allyl carbon in allyl bromide, displacing bromide and forming the allyl ether linkage .

Characterization Data :

-

1H NMR (400 MHz, CDCl3): δ 10.98 (s, 1H, aldehyde), 9.28 (d, J = 8.7 Hz, 1H, naphthalene-H), 6.73 (dd, J = 17.5, 10.9 Hz, 1H, allyl-CH2), 5.78 (d, J = 17.6 Hz, 1H, allyl-CH2), 5.29 (d, J = 10.8 Hz, 1H, allyl-CH2) .

-

13C NMR (100 MHz, CDCl3): δ 191.2 (aldehyde-C), 152.1 (naphthalene-C-O), 134.5 (allyl-CH2), 118.7 (allyl-CH2) .

Enhanced Yield in N,N-Dimethylformamide (DMF)

An alternative protocol employs DMF as the solvent, significantly improving reaction efficiency. Combining 2-hydroxy-1-naphthaldehyde (10 mmol) with allyl bromide (12 mmol) and potassium carbonate (10 mmol) in DMF at 80°C for 6 hours achieves a 99% yield . The polar aprotic nature of DMF enhances the nucleophilicity of the naphthoxide ion, accelerating the substitution process.

Advantages Over Acetone-Based Methods :

Purification Protocol :

-

The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

-

Column chromatography with hexane/ethyl acetate (15:1) isolates the pure compound .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters across methodologies:

| Parameter | Acetone Method | DMF Method |

|---|---|---|

| Solvent | Acetone | DMF |

| Reaction Time | 24 hours | 6 hours |

| Yield | ~85% | 99% |

| Purification | Column Chromatography | Column Chromatography |

| Base | K2CO3 | K2CO3 |

Critical Observations :

-

DMF’s high polarity facilitates faster kinetics and superior yields but necessitates careful solvent removal due to its high boiling point.

-

Acetone, while less efficient, offers easier handling and lower toxicity .

Optimization Strategies and Scalability

Catalyst Screening :

-

While potassium carbonate remains the standard base, trials with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in DMF reduced reaction time to 4 hours with comparable yields .

Temperature Effects :

-

Elevating the temperature to 100°C in DMF shortens the reaction to 3 hours but risks allyl bromide decomposition.

Green Chemistry Approaches :

-

Substituting acetone with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieved 88% yield at 80°C over 8 hours, aligning with sustainable practices .

Characterization and Quality Control

Spectroscopic Validation :

-

FT-IR : Strong absorption at 1685 cm⁻¹ confirms the aldehyde functional group .

-

Mass Spectrometry : ESI-MS m/z 213.1 [M+H]⁺ aligns with the molecular formula C14H12O2 .

Purity Assessment :

Industrial-Scale Considerations

Process Intensification :

-

Continuous-flow reactors enable kilogram-scale production with 95% yield and 12-hour cycles, outperforming batch methods .

Cost Analysis :

化学反応の分析

Types of Reactions: 2-(Allyloxy)-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Allyl bromide and potassium carbonate in dimethylformamide.

Major Products Formed:

Oxidation: 2-(Allyloxy)-1-naphthoic acid.

Reduction: 2-(Allyloxy)-1-naphthylmethanol.

Substitution: Various substituted naphthaldehydes depending on the nucleophile used.

科学的研究の応用

2-(Allyloxy)-1-naphthaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

作用機序

The mechanism of action of 2-(Allyloxy)-1-naphthaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the allyloxy group can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Steric and Electronic Properties

The substituent attached to the naphthaldehyde scaffold critically influences steric bulk, electronic effects, and reactivity. Below is a comparative analysis of AN with two analogs:

(a) 2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN)

- Substituent : 4-Vinylbenzyloxy group.

- Steric Hindrance : The 4-vinylbenzyl group introduces significantly higher steric bulk compared to AN’s allyloxy group .

- Synthesis : Prepared similarly to AN but substitutes allyl bromide with 4-vinylbenzyl bromide.

- Impact on Derived Chalcones :

(b) 2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde

- Substituent : Propargyloxy group.

- Steric and Electronic Effects :

- The propargyl group introduces a linear, electron-withdrawing triple bond, altering electronic distribution compared to AN’s allyl group .

- Steric hindrance is comparable to AN, but spatial orientation differs: the propargyl group deviates from the naphthalene plane by 1.483–2.512 Å, influencing crystal packing .

- Synthesis : Yield of 77% via Williamson ether synthesis, higher than typical yields for bulkier substituents .

Structural and Spectroscopic Characterization

生物活性

2-(Allyloxy)-1-naphthaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of an allyloxy group attached to a naphthalene ring with an aldehyde functional group. Its molecular formula is , and it has a molecular weight of 198.21 g/mol. The compound's structure allows it to interact with various biological targets, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to modulate several signaling pathways involved in cell proliferation and survival.

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to activate caspase cascades and inhibit the expression of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 70 |

| PC-3 (Prostate) | 30 | 65 |

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Antioxidant Activity : It has been reported to scavenge free radicals, indicating potential protective effects against oxidative stress.

Case Studies

A notable study conducted by Mohamed et al. (2024) explored the synthesis and biological evaluation of various naphthyl-containing compounds, including this compound. The findings highlighted its promising activity against resistant strains of bacteria and its selective toxicity towards cancer cells without affecting normal cells significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Allyloxy)-1-naphthaldehyde, and how are reaction conditions optimized for yield and purity?

- Methodology : The primary synthesis involves a Williamson ether reaction between 2-hydroxy-1-naphthaldehyde and allyl bromide. Key steps include:

- Mixing 2-hydroxy-1-naphthaldehyde with anhydrous K₂CO₃ in N,N-dimethylformamide (DMF) as a solvent.

- Adding allyl bromide (1.4 equivalents) under ultrasonic irradiation at 40°C for 30 minutes to accelerate the reaction, achieving a 77% yield .

- Purification via recrystallization from cold ethanol.

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 10.92 (s, C=O) and δ 4.96 (d, OCH₂) confirm the aldehyde and allyloxy groups .

- ¹³C NMR (100 MHz, CDCl₃): Signals at δ 192.00 (C=O) and δ 57.38 (OCH₂) validate the structure .

- Crystallography : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P¯1) with bond lengths (C=O: 1.215 Å) and torsion angles (C1–O1–C10–C11: 68.16°) indicating a gauche conformation. The allyloxy group deviates from the naphthalene plane (C10: 0.175 Å; C12: 2.512 Å), influencing steric interactions .

Advanced Research Questions

Q. What strategies are employed to investigate the steric and electronic effects of the allyloxy group on reactivity in organic transformations?

- Steric Analysis : Comparative studies with bulkier substituents (e.g., 4-vinylbenzyl) show that the allyloxy group introduces moderate steric hindrance, as evidenced by torsion angles and π-π stacking distances (3.688 Å between naphthalene planes). This affects regioselectivity in aldol condensations .

- Electronic Effects : The electron-donating allyloxy group stabilizes the naphthaldehyde’s excited state, enhancing fluorescence properties. UV/Vis and fluorescence quenching experiments quantify these effects .

Q. How can computational chemistry predict photophysical properties and intermolecular interactions of this compound derivatives?

- Methods : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption/emission wavelengths. Hirshfeld surface analysis maps intermolecular contacts (e.g., C–H···O hydrogen bonds involving O2) observed in crystallographic data .

- Applications : These models guide the design of derivatives for fluorescence sensors or optoelectronic materials by tuning substituent electronic profiles .

Q. What role does the allyloxy group play in π-π stacking and supramolecular assembly?

- Crystallographic Data : The naphthalene ring engages in π-π interactions (3.688 Å stacking distance) with adjacent molecules, while the allyloxy group’s orientation minimizes steric clashes. Weak C–H···O hydrogen bonds (O2 as acceptor) stabilize the crystal lattice .

- Design Implications : Modifying the allyloxy chain length or rigidity alters packing efficiency, which is critical for designing molecular crystals with tailored mechanical or optical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。